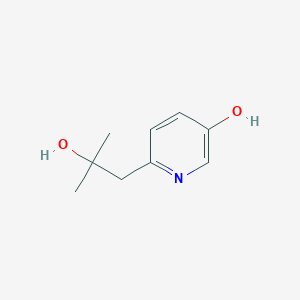

6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol

Description

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

6-(2-hydroxy-2-methylpropyl)pyridin-3-ol |

InChI |

InChI=1S/C9H13NO2/c1-9(2,12)5-7-3-4-8(11)6-10-7/h3-4,6,11-12H,5H2,1-2H3 |

InChI Key |

ZJKDQTQKUHDFSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=NC=C(C=C1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at the 6-Position

The 6-position substituent plays a critical role in modulating the physicochemical and biochemical properties of pyridin-3-ol derivatives. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyridin-3-ol Derivatives

Key Observations :

Chain Length and Branching :

- Linear alkyl chains (ethyl, propyl) improve lipid solubility and membrane permeability compared to branched or hydroxylated substituents. For example, 6-propylpyridin-3-ol demonstrated superior enzyme resurrection activity (66% reactivation of aged AChE) compared to 6-ethyl analogues (50–55%) .

- The 2-hydroxy-2-methylpropyl group in the target compound introduces steric hindrance and hydrogen-bonding capacity, which may reduce passive diffusion but enhance target binding specificity .

Electron-Withdrawing Groups :

Biochemical Activity

Pyridin-3-ol derivatives are primarily explored as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus agents.

Table 3: Reactivation Efficiency of Selected Analogues

- Mechanistic Insights :

Q & A

Q. What are the common synthetic routes for 6-(2-Hydroxy-2-methylpropyl)pyridin-3-ol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:

- Grignard Addition : Reacting a pyridinyl magnesium bromide with 2-methyloxirane to introduce the hydroxy-methylpropyl group. Reaction temperature (-20°C to 0°C) and anhydrous conditions are critical to avoid side reactions (e.g., epoxide ring-opening by moisture) .

- Hydroxylation : Direct hydroxylation at the pyridine 3-position using oxidizing agents like H₂O₂/FeSO₄ under acidic conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Yield optimization requires precise stoichiometric control of reagents and inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., hydroxypropyl methyl groups at δ 1.2–1.4 ppm and pyridine ring protons at δ 7.5–8.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond angles and spatial arrangements of the hydroxypropyl and pyridinol groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z ~195) .

Q. What in vitro assays are employed to evaluate its biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like kinases or oxidoreductases using fluorescence-based substrates .

- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity for receptors (e.g., GPCRs) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess potential anticancer activity .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-hydroxy-2-methylpropyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Hindrance : The bulky tert-hydroxypropyl group reduces accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mitigation strategies include using bulky ligands (XPhos) or elevated temperatures (80–100°C) .

- Electronic Effects : Electron-donating hydroxy groups activate the pyridine ring toward electrophilic substitution (e.g., nitration at the 4-position) but deactivate it toward nucleophilic attacks . Comparative studies with analogs (e.g., 6-chloro derivatives) highlight substituent-dependent regioselectivity .

Q. How can contradictory data on biological activity (e.g., variable IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .

- Solubility Adjustments : Use co-solvents (DMSO ≤1%) or surfactants (Tween-20) to prevent aggregation in aqueous buffers .

- Metabolite Interference : Perform LC-MS/MS to rule out metabolic degradation during incubation .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2). The hydroxypropyl group’s hydrogen-bonding capacity enhances affinity for polar residues (Asp, Glu) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Hydrophobic interactions between methylpropyl groups and nonpolar pockets (e.g., CYP450) are critical for residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.